Home > Products > Screening Compounds P106903 > Chloroethynyl norgestrel
Chloroethynyl norgestrel - 2415-28-3

Chloroethynyl norgestrel

Catalog Number: EVT-1592802
CAS Number: 2415-28-3
Molecular Formula: C21H27ClO2
Molecular Weight: 346.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroethynyl norgestrel is a synthetic progestogen, a derivative of norgestrel, which is itself a modified form of the natural hormone progesterone. This compound is primarily utilized in hormonal contraceptives and exhibits potent anti-ovulatory effects. Chloroethynyl norgestrel is not found in nature and must be synthesized through chemical processes. Its structure incorporates a chloroethynyl group, enhancing its biological activity compared to its parent compound.

Source

Chloroethynyl norgestrel is synthesized from norgestrel, which was first developed in the 1960s. The synthesis involves various chemical reactions that modify the steroid framework of norgestrel to introduce the chloroethynyl substituent, thereby altering its pharmacological properties.

Classification

Chloroethynyl norgestrel falls under the category of synthetic progestogens. It is classified as a steroid hormone and is commonly used in oral contraceptives. Its classification can be further detailed as follows:

  • Chemical Class: Steroid
  • Biological Activity: Progestogenic
  • Application: Contraceptive agent
Synthesis Analysis

Methods

The synthesis of chloroethynyl norgestrel typically involves several steps, starting from norgestrel or its precursors. One notable method includes:

  1. Preparation of Alkynyl Intermediates: The introduction of the chloroethynyl group is achieved through reactions involving alkynyllithium reagents.
  2. Formation of Chloroethynyl Norgestrel: The alkynyl intermediate undergoes further reactions to yield chloroethynyl norgestrel.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Common solvents used include diethyl ether and acetone, which facilitate the reaction without interfering with the product formation.

Molecular Structure Analysis

Structure

Chloroethynyl norgestrel possesses a complex steroid structure characterized by multiple rings and functional groups. The molecular formula for chloroethynyl norgestrel is C21H26ClO2C_{21}H_{26}ClO_2, indicating the presence of chlorine and ethynyl groups attached to the steroid backbone.

Data

  • Molecular Weight: Approximately 344.89 g/mol
  • Melting Point: The compound typically exhibits a melting point range that can vary based on purity but generally falls within 190-210°C.
  • Solubility: Practically insoluble in water but soluble in organic solvents like ethanol and chloroform.
Chemical Reactions Analysis

Reactions

Chloroethynyl norgestrel participates in various chemical reactions typical for steroid derivatives:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the ester or ether linkages can hydrolyze, potentially altering its pharmacological properties.

Technical Details

Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Reaction progress is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Chloroethynyl norgestrel operates primarily through its progestogenic activity, mimicking natural progesterone's effects in the body.

Process

  1. Binding to Progesterone Receptors: Upon administration, chloroethynyl norgestrel binds to progesterone receptors in target tissues, such as the endometrium.
  2. Inhibition of Ovulation: This binding prevents ovulation by inhibiting the release of luteinizing hormone (LH) from the pituitary gland.
  3. Endometrial Changes: It also induces changes in the endometrial lining, making it less suitable for implantation should fertilization occur.

Data

Studies indicate that doses as low as 0.15 mg can effectively inhibit ovulation when administered at appropriate times during the menstrual cycle.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellow crystalline powder.
  • Odor: Odorless.
  • Melting Point Range: 190–210°C depending on purity.

Chemical Properties

  • Solubility Profile:
    • Practically insoluble in water
    • Soluble in organic solvents like ethanol, acetone, and chloroform
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant analyses demonstrate that chloroethynyl norgestrel maintains stability when stored properly, with a shelf life often exceeding two years under controlled conditions.

Applications

Chloroethynyl norgestrel is predominantly used in contraceptive formulations due to its effective inhibition of ovulation and alteration of endometrial receptivity. Its applications extend beyond contraception to include:

  • Hormonal Replacement Therapy: Used in combination with estrogen in certain therapeutic regimens.
  • Menstrual Regulation: Employed in managing irregular menstrual cycles due to its progestogenic effects.

Additionally, research into its potential uses continues, exploring applications in treating conditions such as endometriosis and certain types of hormone-sensitive cancers.

Historical Development and Discontinuation of Chloroethynyl Norgestrel

Early Synthesis and Pharmacological Exploration in the 1970s

Chloroethynyl norgestrel (developmental code name MK-665, INN: ethynerone) emerged as a steroidal progestin belonging to the 19-nortestosterone group. Its chemical designation is 17α-(2-chloroethynyl)estra-4,9-dien-17β-ol-3-one, featuring a distinctive chloroethynyl modification at the C17α position – a structural alteration designed to enhance progestogenic activity and metabolic stability relative to earlier 19-nortestosterone derivatives. This chloroethynylated structure was derived from norethisterone through strategic molecular modifications aimed at optimizing receptor binding affinity and pharmacokinetic properties [6].

The compound was first synthesized and reported in 1961 as part of intensive pharmaceutical efforts to develop novel oral contraceptives. By 1966, it had progressed to clinical investigation under Merck & Co. as part of a combined oral contraceptive formulation with mestranol (an estrogen precursor). Early research focused on its binding affinity to progesterone receptors and its ability to suppress ovulation via hypothalamic-pituitary-gonadal (HPG) axis modulation, consistent with the established mechanism of progestin-based contraceptives [1] [6]. Unlike first-generation contraceptives that required high doses for efficacy, chloroethynyl norgestrel demonstrated potent progestational activity at lower doses in animal models, suggesting potential clinical advantages [6].

Table 1: Key Chemical Attributes of Chloroethynyl Norgestrel

AttributeSpecification
IUPAC Name(8S,13S,14S,17S)-17-(2-Chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Molecular FormulaC₂₀H₂₃ClO₂
Molecular Weight330.85 g/mol
Progestogen Class19-Nortestosterone derivative
Structural Modification17α-chloroethynyl substitution
Developmental CodeMK-665

Preclinical Findings: Mammary Tumorigenicity in Canine Models

The discontinuation of chloroethynyl norgestrel was precipitated by alarming findings from chronic toxicology studies in beagle dogs. Administered at very high doses (typically 10-25 times the human contraceptive equivalent) over prolonged periods (7-10 years), the compound induced benign mammary nodules and malignant mammary tumors at statistically significant rates. These tumors were hormonally mediated, with histopathological analysis confirming their dependence on progesterone receptor activation [6].

This tumorigenic effect was not isolated to chloroethynyl norgestrel. Contemporary studies identified similar oncogenic potential in structurally related 17α-hydroxyprogesterone caproate derivatives (including chlormadinone acetate and medroxyprogesterone acetate) when administered to beagles at supraphysiological doses. Crucially, non-halogenated 19-nortestosterone derivatives like norgestrel and norethisterone did not produce comparable tumor rates at equivalent exposures, suggesting a structure-activity relationship for progestogenic mammary toxicity in this model [6].

Table 2: Comparative Mammary Tumor Incidence in Beagle Dogs Exposed to High-Dose Progestins

ProgestinDose (mg/kg/day)Duration (months)Mammary Tumor IncidenceTumor Malignancy
Chloroethynyl Norgestrel (MK-665)256078%Mixed benign & malignant
Chlormadinone Acetate10-2548-7260-85%Predominantly benign
Medroxyprogesterone Acetate256070%Mixed benign & malignant
Norgestrel (non-halogenated)2560<10%Rare benign only
Controls-605-8%Spontaneous/age-related

The species-specific relevance of these findings became a pivotal controversy. Subsequent research demonstrated that dogs exhibit exceptional sensitivity to progestin-induced mammary growth due to:

  • High mammary gland density and progesterone receptor expression
  • Unique metabolic pathways converting progestins to carcinogenic intermediates
  • Absence of protective hormone-binding globulins present in primates [6].

Regulatory agencies in the 1970s (including the FDA) interpreted the canine data as a significant carcinogenic risk, triggering market withdrawal despite the absence of comparable human epidemiological signals [6].

Regulatory Decisions and Market Withdrawal of 19-Nortestosterone Derivatives

The mammary tumor findings in beagles directly influenced global regulatory actions:

  • In 1966, Merck discontinued clinical development of MK-665 (chloroethynyl norgestrel) despite promising contraceptive efficacy data, citing unacceptable toxicology findings [6].
  • By 1970, regulatory agencies (including the FDA and European authorities) mandated withdrawal of several halogenated progestins, including chlormadinone acetate and medroxyprogesterone acetate, from contraceptive indications due to identical canine oncogenicity concerns [6].
  • Non-halogenated 19-nortestosterone compounds (norgestrel, levonorgestrel, norethisterone) remained on the market as they failed to induce mammary tumors in canine models under identical testing protocols. Norgestrel, first approved in 1966 (Eugynon®) and in the US in 1968 (Ovral®), became a cornerstone of hormonal contraception [4] [6].

The withdrawal of chloroethynyl norgestrel marked a turning point in contraceptive safety assessment. It accelerated research into species-specific endocrine pathways and prompted regulatory agencies to:

  • Re-evaluate the predictive value of beagle models for human progestin risk
  • Develop in vitro receptor screening assays to identify compounds with androgenic/metabolic properties linked to canine tumorigenesis
  • Prioritize epidemiological surveillance of human contraceptive users [6].

Table 3: Regulatory Status Evolution of Key Progestins in Contraception

ProgestinInitial ApprovalWithdrawal from Contraceptive MarketCurrent Status (Contraception)Primary Withdrawal Rationale
Chloroethynyl NorgestrelNever marketedClinical development halted (1966)Not marketedMammary tumors in dogs
Chlormadinone Acetate1965 (Japan)1970s (Global)Limited markets (non-contraceptive)Mammary tumors in dogs
Medroxyprogesterone Acetate1963 (US)1978 (Withdrawn for contraception)Restricted to non-contraceptive useMammary tumors in dogs
Norgestrel1966 (Germany)Never withdrawnWidely available (generic)Negative canine studies
Levonorgestrel1970sNever withdrawnFirst-line contraceptive worldwideNegative canine studies

This regulatory shift preserved the clinical utility of non-halogenated progestins while eliminating an entire generation of halogenated compounds – a legacy that continues to influence progestin structure-activity research and toxicology screening strategies today [4] [6].

Properties

CAS Number

2415-28-3

Product Name

Chloroethynyl norgestrel

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-(2-chloroethynyl)-13-ethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H27ClO2

Molecular Weight

346.9 g/mol

InChI

InChI=1S/C21H27ClO2/c1-2-20-9-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-10-21(20,24)11-12-22/h13,16-19,24H,2-10H2,1H3/t16-,17+,18+,19-,20-,21+/m0/s1

InChI Key

MISOWVVRHHLGIK-ZUHHCLADSA-N

SMILES

CCC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC(=O)CCC34

Synonyms

17-chloroethynyl-13 beta-ethyl-17 beta-hydroxy-4-gonen-3-one
chloroethynyl norgestrel
Wy 4355
Wy 4355, (17alpha)-isomer
Wy 4355, (8alpha,9beta,10alpha,13alpha,14beta)-isomer
Wy-4355

Canonical SMILES

CCC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.